molecular formula C7H7LiN2O3 B6222508 lithium(1+) 1-(5-methyl-1,2,4-oxadiazol-3-yl)cyclopropane-1-carboxylate CAS No. 2758006-29-8

lithium(1+) 1-(5-methyl-1,2,4-oxadiazol-3-yl)cyclopropane-1-carboxylate

Cat. No.: B6222508
CAS No.: 2758006-29-8
M. Wt: 174.1 g/mol
InChI Key: DLAHHDWSPAPVFO-UHFFFAOYSA-M
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Description

Lithium(1+) 1-(5-methyl-1,2,4-oxadiazol-3-yl)cyclopropane-1-carboxylate is a compound that belongs to the class of oxadiazoles, which are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of lithium(1+) 1-(5-methyl-1,2,4-oxadiazol-3-yl)cyclopropane-1-carboxylate typically involves the reaction of 5-methyl-1,2,4-oxadiazole-3-carboxylic acid with cyclopropane-1-carboxylic acid in the presence of lithium hydroxide. The reaction is carried out under controlled conditions to ensure the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

Lithium(1+) 1-(5-methyl-1,2,4-oxadiazol-3-yl)cyclopropane-1-carboxylate can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of derivatives with different functional groups .

Mechanism of Action

The mechanism of action of lithium(1+) 1-(5-methyl-1,2,4-oxadiazol-3-yl)cyclopropane-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

    (5-Methyl-1,3,4-oxadiazol-2-yl)methanol: Similar in structure but with a hydroxyl group instead of a carboxylate group.

    3-Amino-4-(5-methyl-1,2,4-oxadiazol-3-yl)furazan: Contains an amino group and a furazan ring, offering different reactivity and applications.

Uniqueness

Lithium(1+) 1-(5-methyl-1,2,4-oxadiazol-3-yl)cyclopropane-1-carboxylate is unique due to its specific combination of a lithium ion with an oxadiazole and cyclopropane carboxylate moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

CAS No.

2758006-29-8

Molecular Formula

C7H7LiN2O3

Molecular Weight

174.1 g/mol

IUPAC Name

lithium;1-(5-methyl-1,2,4-oxadiazol-3-yl)cyclopropane-1-carboxylate

InChI

InChI=1S/C7H8N2O3.Li/c1-4-8-5(9-12-4)7(2-3-7)6(10)11;/h2-3H2,1H3,(H,10,11);/q;+1/p-1

InChI Key

DLAHHDWSPAPVFO-UHFFFAOYSA-M

Canonical SMILES

[Li+].CC1=NC(=NO1)C2(CC2)C(=O)[O-]

Purity

95

Origin of Product

United States

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